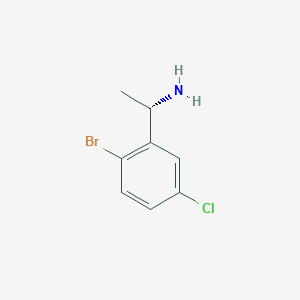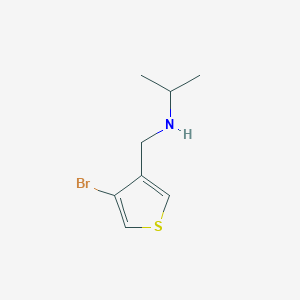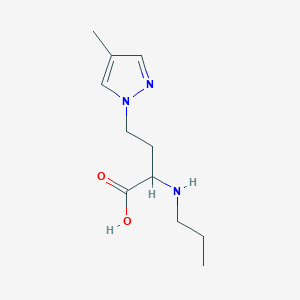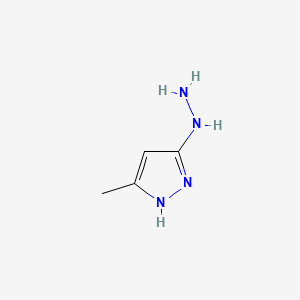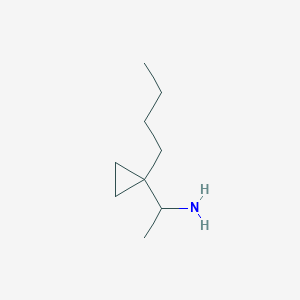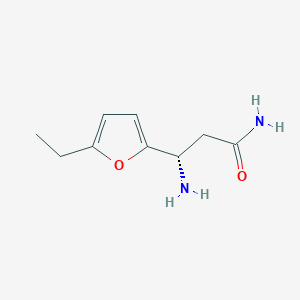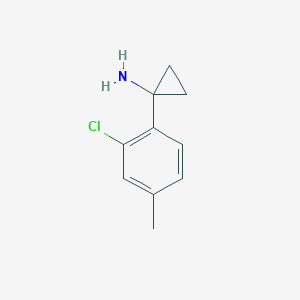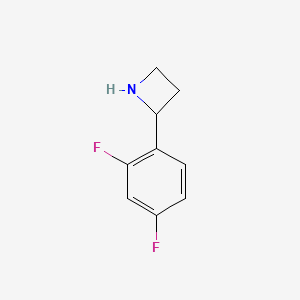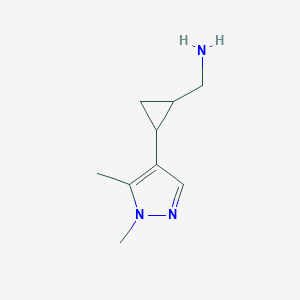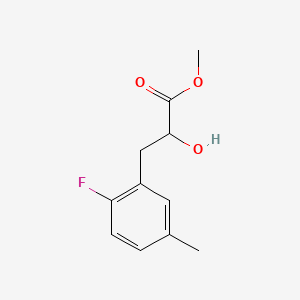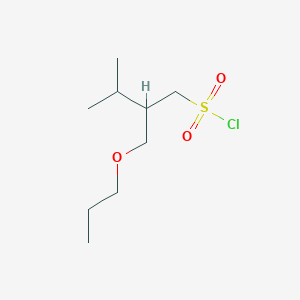
3-Methyl-2-(propoxymethyl)butane-1-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-2-(propoxymethyl)butane-1-sulfonyl chloride is a chemical compound with a complex molecular structure. It is characterized by a sulfonyl chloride functional group attached to a butane backbone with a methyl group at the 3rd carbon and a propoxymethyl group at the 2nd carbon. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2-(propoxymethyl)butane-1-sulfonyl chloride typically involves multiple steps, starting with the appropriate butane derivative. The process may include:
Alkylation: Introducing the propoxymethyl group to the butane backbone.
Sulfonylation: Adding the sulfonyl chloride group to the desired position on the butane chain.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be carefully controlled to manage the reactivity of the sulfonyl chloride group and prevent unwanted side reactions.
化学反応の分析
Types of Reactions: 3-Methyl-2-(propoxymethyl)butane-1-sulfonyl chloride can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding sulfonyl acid or sulfonic acid derivatives.
Reduction: Reduction of the sulfonyl chloride group to sulfonamide or sulfonic ester.
Substitution: Replacement of the sulfonyl chloride group with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or alcohols, often in the presence of a base.
Major Products Formed:
Sulfonyl Acids: Resulting from oxidation reactions.
Sulfonamides: Formed through reduction reactions.
Sulfonic Esters: Produced by substitution reactions with alcohols.
科学的研究の応用
Chemistry: In chemistry, 3-Methyl-2-(propoxymethyl)butane-1-sulfonyl chloride is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for various organic compounds.
Biology: In biological research, this compound can be used to study enzyme-substrate interactions, particularly those involving sulfonate esters. It may also serve as a probe to investigate biological pathways.
Medicine: The compound's derivatives can be explored for potential pharmaceutical applications, such as developing new drugs or drug delivery systems. Its reactivity with biological molecules makes it a candidate for designing targeted therapies.
Industry: In the industrial sector, this compound can be used in the production of surfactants, detergents, and other chemical products
作用機序
The mechanism by which 3-Methyl-2-(propoxymethyl)butane-1-sulfonyl chloride exerts its effects depends on the specific reaction it undergoes. For example, in substitution reactions, the sulfonyl chloride group acts as a leaving group, allowing nucleophiles to replace it. The molecular targets and pathways involved would vary based on the context of the reaction and the specific reagents used.
類似化合物との比較
3-Methyl-2-(ethoxymethyl)butane-1-sulfonyl chloride: Similar structure with an ethoxymethyl group instead of propoxymethyl.
2-Methyl-3-(propoxymethyl)butane-1-sulfonyl chloride: Similar structure with the positions of the methyl and propoxymethyl groups swapped.
Uniqueness: 3-Methyl-2-(propoxymethyl)butane-1-sulfonyl chloride is unique due to its specific arrangement of functional groups, which influences its reactivity and potential applications. The presence of the propoxymethyl group provides distinct chemical properties compared to similar compounds.
特性
分子式 |
C9H19ClO3S |
|---|---|
分子量 |
242.76 g/mol |
IUPAC名 |
3-methyl-2-(propoxymethyl)butane-1-sulfonyl chloride |
InChI |
InChI=1S/C9H19ClO3S/c1-4-5-13-6-9(8(2)3)7-14(10,11)12/h8-9H,4-7H2,1-3H3 |
InChIキー |
AEXYYUCLILIVRB-UHFFFAOYSA-N |
正規SMILES |
CCCOCC(CS(=O)(=O)Cl)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


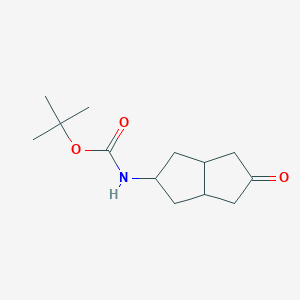
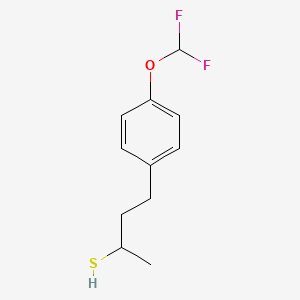
![(2S)-2-amino-2-[2-bromo-4-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B15323747.png)
